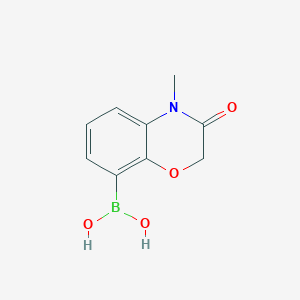

(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid

CAS No.: 1551417-06-1

Cat. No.: VC5164577

Molecular Formula: C9H10BNO4

Molecular Weight: 206.99

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1551417-06-1 |

|---|---|

| Molecular Formula | C9H10BNO4 |

| Molecular Weight | 206.99 |

| IUPAC Name | (4-methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid |

| Standard InChI | InChI=1S/C9H10BNO4/c1-11-7-4-2-3-6(10(13)14)9(7)15-5-8(11)12/h2-4,13-14H,5H2,1H3 |

| Standard InChI Key | HLXGJGOWRZDQRG-UHFFFAOYSA-N |

| SMILES | B(C1=C2C(=CC=C1)N(C(=O)CO2)C)(O)O |

Introduction

Chemical Structure and Nomenclature

The molecular structure of (4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid consists of a benzoxazinone core modified with a methyl group at position 4 and a boronic acid moiety at position 8. The systematic IUPAC name is 8-borono-4-methyl-2H-benzo[b] oxazin-3(4H)-one, reflecting the numbering of the fused bicyclic system. Key structural features include:

-

Benzoxazinone backbone: A six-membered benzene ring fused to a six-membered oxazinone ring containing one oxygen and one nitrogen atom .

-

Methyl substituent: Positioned at the 4-position of the oxazinone ring, influencing electronic effects and steric hindrance.

-

Boronic acid group: Located at the 8-position of the benzene ring, enabling participation in palladium-catalyzed coupling reactions .

The molecular formula is C₉H₁₀BNO₄, with a calculated molar mass of 207.00 g/mol. Comparative analysis with related compounds, such as 3-Oxo-3,4-dihydro-2H-benzo[b] oxazine-8-boronic acid pinacol ester (C₁₄H₁₈BNO₄, 275.11 g/mol) , highlights the impact of the pinacol protecting group on molecular weight and solubility.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

| Property | Value | Source Compound |

|---|---|---|

| Density | 1.20–1.30 g/cm³ | |

| Boiling Point | ~450°C (decomposition likely) | |

| pKa | 12.70–12.80 (boronic acid group) | |

| LogP (octanol-water) | -0.87 to -1.52 | |

| Aqueous Solubility | 5.77–20.3 mg/mL |

The boronic acid group confers moderate acidity (pKa ~12.7), making it reactive under basic conditions. The low LogP values suggest hydrophilic characteristics, aligning with its solubility in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Synthetic Pathways

Benzoxazinone Core Formation

The benzoxazinone scaffold is typically synthesized via cyclization of ortho-substituted aniline derivatives. A common route involves:

-

Methylation of 2-aminophenol: Introducing the methyl group at the 4-position using methyl iodide or dimethyl sulfate .

-

Cyclization with phosgene or urea: Forming the oxazinone ring through intramolecular condensation .

Applications in Research

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors and protease modulators. Its boronic acid group facilitates conjugation to aromatic systems, enabling the construction of biaryl structures prevalent in drug candidates .

Materials Science

In polymer chemistry, it acts as a cross-linking agent for boronate ester-based hydrogels, leveraging reversible B–O bonds for self-healing materials .

Sensors and Probes

The boronic acid moiety’s affinity for diols makes it useful in glucose-sensing applications and glycoprotein detection .

The compound requires storage in anhydrous conditions at 2–8°C to prevent boronic acid degradation . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume